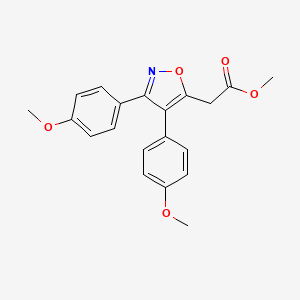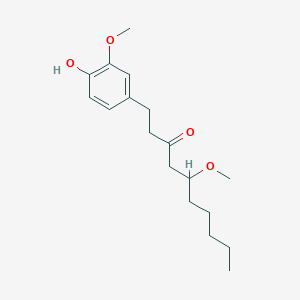
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate
概要
説明
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate is a chemical compound with the molecular formula C19H17NO5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoxazole ring and two methoxyphenyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-bis(4-methoxyphenyl)-5-isoxazoleacetic acid with methanol in the presence of a catalyst to form the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,4-Diaryl-5-isoxazolyl acetic acid derivatives: These compounds share a similar core structure but may have different substituents on the phenyl rings.
Non-steroidal anti-inflammatory drugs (NSAIDs): Compounds like mofezolac, which also possess anti-inflammatory properties, can be compared to Methyl 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetate.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its dual methoxyphenyl groups and isoxazole ring contribute to its potential as a versatile compound in various research and industrial applications.
特性
CAS番号 |
131454-49-4 |
|---|---|
分子式 |
C20H19NO5 |
分子量 |
353.4 g/mol |
IUPAC名 |
methyl 2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C20H19NO5/c1-23-15-8-4-13(5-9-15)19-17(12-18(22)25-3)26-21-20(19)14-6-10-16(24-2)11-7-14/h4-11H,12H2,1-3H3 |
InChIキー |
GMMZHQIUFDUEPA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B8737851.png)




![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)




![4-[2-(Aminooxy)ethyl]morpholine dihydrochloride](/img/structure/B8737903.png)


